3-Cyano-1H-pyrrole-2-carboxylic acid

Description

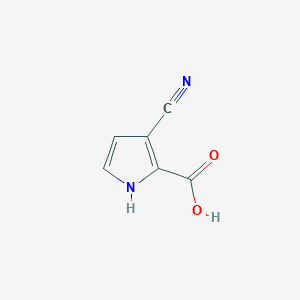

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-8-5(4)6(9)10/h1-2,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLGBNHSAZGLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717469 | |

| Record name | 3-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-56-9 | |

| Record name | 3-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 3 Cyano 1h Pyrrole 2 Carboxylic Acid

Electronic Structure and Molecular Geometry Calculations

Computational chemistry offers powerful tools to predict and analyze the fundamental properties of molecules. For pyrrole (B145914) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for exploring their molecular and electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study pyrrole systems due to its balance of accuracy and computational cost. Research on the parent compound, pyrrole-2-carboxylic acid (PCA), frequently employs DFT methods, such as the B3LYP functional with basis sets like 6-311+G(d) or 6-311++G(d,p), to investigate molecular structure, vibrational frequencies, and reaction energetics. acs.orgresearchgate.net

These calculations are crucial for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Analysis: Calculating theoretical infrared and Raman spectra, which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Reaction Mechanisms: Elucidating pathways for chemical reactions, such as the proton-catalyzed decarboxylation of PCA, where DFT has been used to map the energy landscape and identify rate-determining steps. researchgate.net

To refine and validate DFT results, higher-level ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are often used. These methods provide a more rigorous treatment of electron correlation. For PCA, calculations at the MP2/6-311++G(d,p) level have been performed to study its monomeric and, more importantly, its dimeric forms, which are stabilized by hydrogen bonds. acs.orgresearchgate.net Comparing MP2 and DFT results provides greater confidence in the predicted geometries and interaction energies. acs.org Such high-level calculations serve as a benchmark, ensuring the chosen DFT functional is appropriate for the system.

Molecules with rotatable bonds, like the carboxylic acid group in PCA, can exist in different spatial arrangements known as conformers. The two primary planar conformers for PCA are the s-cis and s-trans forms, defined by the relative orientation of the C=O and N-H bonds. researchgate.net

DFT calculations have shown that the conformational stability is governed by a delicate balance of factors, including intramolecular and intermolecular interactions. researchgate.net For isolated PCA, energy minimization calculations can determine the relative stability of each conformer. However, in the solid state or in solution, intermolecular forces, particularly hydrogen bonding, play a dominant role. X-ray analysis confirms that PCA crystallizes as s-cis conformers that then form hydrogen-bonded dimers. researchgate.net A similar conformational analysis for 3-Cyano-1H-pyrrole-2-carboxylic acid would be critical to understand how the cyano group might influence the preference for one conformer over another through electronic effects or steric hindrance.

Table 1: Calculated Properties of Pyrrole-2-carboxylic Acid (PCA) Dimers Note: This table presents data for the parent compound, pyrrole-2-carboxylic acid (PCA), as a model for understanding the types of computational data generated for this class of molecules. Data is derived from studies using DFT and MP2 methods.

| Parameter | Dimer Motif | Computational Method | Finding | Reference |

| Structure | R²₂(8) and R²₂(10) | DFT (B3LYP/6-311++G(d,p)) | Crystal structure consists of s-cis conformers forming two types of centrosymmetric dimers. | acs.orgresearchgate.net |

| Interaction Energy | N-H···O | Single Point Calculations | Systems with N-H···O bonds are generally more stable than those with only weaker C-H···O interactions. | mdpi.com |

| Vibrational Freq. | Dimer Species | DFT (B3LYP/6-311+G(d)) | Confirms the formation of cyclic dimers in the solid state through vibrational analysis. | researchgate.net |

Intermolecular Interactions and Bonding Analysis

The substituent groups on the pyrrole ring dictate the nature and strength of intermolecular forces, which in turn influence physical properties like crystal packing and solubility.

Hydrogen bonds are the defining intermolecular interaction for 3-Cyano-1H-pyrrole-2-carboxylic acid, involving the carboxylic acid group and the pyrrole N-H group. In the solid state, PCA forms stable cyclic dimers through pairs of O-H···O and N-H···O hydrogen bonds. acs.orgresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful method for analyzing and quantifying these interactions based on the topology of the electron density (ρ(r)). acs.org Key features of a QTAIM analysis include: acs.orgchemrxiv.org

Bond Critical Points (BCPs): A point of minimum electron density between two interacting atoms. The presence of a BCP is an indicator of a bonding interaction.

Electron Density at the BCP (ρ(r)): The magnitude of ρ(r) at the bond critical point correlates with the strength of the interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP helps distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are characteristic of hydrogen bonds and van der Waals forces.

QTAIM analysis has been successfully applied to various heterocyclic systems to confirm and characterize hydrogen bonds predicted by geometric criteria. acs.orgijnc.ir For the dimers of PCA, QTAIM can precisely describe the influence of the pyrrole ring on the strength of the hydrogen bonds holding the dimer together. acs.org

The pyrrole ring is a classic example of an aromatic heterocycle. libretexts.orglibretexts.org It possesses a cyclic, planar, and fully conjugated system containing six π-electrons (one from each of the four carbon atoms and two from the nitrogen atom's lone pair), satisfying Hückel's 4n+2 rule for aromaticity. libretexts.orgpressbooks.pub This delocalization of π-electrons results in significant stabilization energy.

The introduction of substituents, such as the carboxylic acid and cyano groups, can significantly modulate the electronic properties of the pyrrole ring.

The carboxylic acid group at the C2 position is electron-withdrawing and influences the π-electron delocalization, which in turn affects the strength of intermolecular hydrogen bonds. acs.org

The cyano group at the C3 position is also strongly electron-withdrawing. Quantum-chemical studies on other C-cyano substituted N-heterocycles show that such groups alter the cyclic delocalization by modifying the π-electronic character of the ring bonds. rsc.org

The combined effect of the C2-carboxylic acid and C3-cyano groups in 3-Cyano-1H-pyrrole-2-carboxylic acid would lead to a highly polarized ring system. This polarization impacts the ring's aromaticity and the reactivity of different sites on the molecule. Theoretical methods can quantify these changes in electron delocalization and aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Electron Density of Delocalized Bonds (EDDB) method. rsc.org

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the compound and offer insights into its behavior in chemical reactions.

Fukui Functions and Local Softness Analysis for Reaction Sites

The Fukui function is a key concept in density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

For a molecule like 3-Cyano-1H-pyrrole-2-carboxylic acid, the Fukui function would be crucial in pinpointing the atoms most susceptible to attack. Generally, in substituted pyrroles, the distribution of electron density and, consequently, the Fukui function values are significantly influenced by the nature and position of the substituents. afribary.com The electron-withdrawing nature of the cyano (-CN) group at the C3 position and the carboxylic acid (-COOH) group at the C2 position would be expected to lower the electron density in the pyrrole ring, making the ring carbons more electrophilic.

Local softness is another descriptor related to the Fukui function and is used to predict the reactivity of different sites in a molecule. A higher value of local softness indicates a higher reactivity of that particular atomic site. While specific data for 3-Cyano-1H-pyrrole-2-carboxylic acid is not available, studies on other substituted pyrroles have shown that functional groups significantly alter the local softness of the ring atoms. afribary.com

Table 1: Predicted Reactive Sites in 3-Cyano-1H-pyrrole-2-carboxylic acid based on General Principles

| Atom/Group | Predicted Reactivity | Reasoning |

| Pyrrole Nitrogen (N1) | Potential Nucleophilic Site | The lone pair of electrons on the nitrogen atom can participate in reactions. |

| Carbonyl Carbon (in COOH) | Electrophilic Site | The carbon atom is double-bonded to one oxygen and single-bonded to another, creating an electron-deficient center. |

| Cyano Carbon (in CN) | Electrophilic Site | The triple bond to nitrogen makes this carbon electron-deficient. |

| Pyrrole Ring Carbons (C4, C5) | Potential for Electrophilic Attack | The electron-withdrawing substituents may activate these positions towards nucleophilic attack, but the inherent aromaticity of the pyrrole ring makes it susceptible to electrophilic substitution. |

This table is predictive and not based on published experimental or computational data for the specific compound.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) is a global reactivity descriptor that measures the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its ability to donate electrons. masterorganicchemistry.comcapes.gov.br These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For 3-Cyano-1H-pyrrole-2-carboxylic acid, the presence of two strong electron-withdrawing groups (-CN and -COOH) would be expected to significantly lower the HOMO and LUMO energy levels. A lower LUMO energy would result in a higher electrophilicity index, suggesting that the molecule is a good electrophile. acs.orgnih.gov Conversely, a lower HOMO energy would indicate a lower nucleophilicity.

Studies on other pyrrole derivatives have shown a correlation between the number and nature of substituents and the electrophilicity index. For instance, the addition of chloro- and fluoro-substituents to the pyrrole ring has been shown to increase the electrophilicity index. nih.gov

Table 2: Predicted Global Reactivity Descriptors for 3-Cyano-1H-pyrrole-2-carboxylic acid

| Descriptor | Predicted Value/Trend | Reasoning |

| HOMO Energy | Low | Presence of electron-withdrawing -CN and -COOH groups. |

| LUMO Energy | Low | Presence of electron-withdrawing -CN and -COOH groups. |

| Electrophilicity Index (ω) | High | A low LUMO energy generally leads to a high electrophilicity index. |

| Nucleophilicity Index (Nu) | Low | A low HOMO energy suggests a lower tendency to donate electrons. |

This table is predictive and not based on published experimental or computational data for the specific compound.

Mechanistic Studies of Chemical Reactions Involving 3-Cyano-1H-pyrrole-2-carboxylic acid

Computational mechanistic studies are vital for understanding the step-by-step process of a chemical reaction, including the identification of intermediates and transition states.

Elucidation of Reaction Pathways and Transition States

While no specific computational studies on the reaction mechanisms of 3-Cyano-1H-pyrrole-2-carboxylic acid have been reported, research on related pyrrole compounds provides insights into potential reaction pathways. For example, the synthesis of pyrrole-2-carboxylic acid esters has been proposed to proceed through a radical mechanism. researchgate.net The reaction of pyrrole with the hydroxyl radical has been computationally studied, identifying addition and abstraction pathways. researchgate.net

For 3-Cyano-1H-pyrrole-2-carboxylic acid, potential reactions could include esterification of the carboxylic acid, nucleophilic addition to the cyano group, or electrophilic substitution on the pyrrole ring. Computational studies would be necessary to elucidate the specific pathways and identify the transition state structures for such reactions.

Energetic Profiles of Key Transformations

The energetic profile of a reaction, including the activation energies and reaction enthalpies, determines the feasibility and rate of the transformation. Computational chemistry allows for the calculation of these energetic parameters.

Structure-Based Computational Design and Modeling

Structure-based computational design and modeling are powerful tools in drug discovery and materials science. These methods use the three-dimensional structure of a target molecule to design new compounds with desired properties.

Although there are no specific structure-based design studies reported for 3-Cyano-1H-pyrrole-2-carboxylic acid itself, the pyrrole scaffold is a common motif in medicinal chemistry. nih.govfrontiersin.org For example, pyrrole-2-carboxamides have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3). nih.gov Computational modeling and pharmacophore analysis were used to guide the design of these inhibitors. Such approaches could theoretically be applied to derivatives of 3-Cyano-1H-pyrrole-2-carboxylic acid to explore their potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Functionalized Pyrroles

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity. For functionalized pyrroles, QSAR models help identify key molecular features that govern their therapeutic effects.

Researchers have successfully applied QSAR to various classes of pyrrole derivatives. For instance, a study on pyrrole derivatives as inhibitors of lymphocyte-specific kinase (Lck) revealed that the inhibitory activity was significantly correlated with molecular descriptors such as molar volume (MV) and surface tension (ST). nih.gov The analysis indicated that both molar volume and surface tension had a negative impact on activity, suggesting that bulkier molecules or those with high surface tension are less effective as Lck inhibitors. nih.gov Conversely, the hydrophobicity of substituents at the R²-position showed a positive correlation, indicating that hydrophobic groups at this position enhance inhibitory activity. nih.gov

In another QSAR analysis of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, it was found that diuretic effects are influenced by a combination of geometric, spatial, and electronic properties. neliti.com The models showed that activity increases with higher values of logP (lipophilicity), refractivity, and dipole moment. neliti.com Conversely, molecular volume, surface area, and polarizability were found to be inversely related to diuretic activity. neliti.com Energy descriptors also played a crucial role, with higher bond energy, core-core interaction energy, and HOMO (Highest Occupied Molecular Orbital) energy leading to increased diuresis, while a decrease in hydration energy was favorable. neliti.com

A 3D-QSAR study on N-iso-propyl pyrrole-based derivatives as HMG-CoA reductase inhibitors resulted in a robust model with an excellent correlation coefficient (r² = 0.96). nih.gov This model highlighted that electron-withdrawing characteristics are critical for inhibitory activity, complemented by hydrogen bond-donating groups, hydrophobic features, and negative ionic groups which all contribute positively to the inhibition of the HMG-CoA reductase enzyme. nih.gov Similarly, 3D-QSAR CoMFA analysis has been performed on C4 and C5 substituted pyrrolotriazines to explore their structure-activity relationship as dual inhibitors of HER2 and EGFR protein tyrosine kinases. nih.gov

These examples demonstrate the power of QSAR in providing a set of guidelines for the rational design of new, more potent functionalized pyrrole compounds for various therapeutic targets.

Table 1: Key QSAR Descriptors for Functionalized Pyrroles and Their Influence on Activity

| Target/Activity | Favorable Descriptors (Positive Correlation) | Unfavorable Descriptors (Negative Correlation) | Source |

| Lck Inhibition | Hydrophobicity of R²-substituent | Molar Volume, Surface Tension | nih.gov |

| Diuretic Activity | logP, Refractivity, Dipole Moment, Bond Energy, HOMO Energy | Molecular Volume, Surface Area, Polarization, Hydration Energy | neliti.com |

| HMG-CoA Reductase Inhibition | Electron-withdrawing character, Hydrogen bond-donating groups, Hydrophobicity | Not specified | nih.gov |

Pharmacophore Modeling for Scaffold Optimization

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable for optimizing scaffolds like the pyrrole ring to enhance binding affinity and selectivity.

A pharmacophore model is developed by identifying common structural features in a set of active molecules. frontiersin.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govfrontiersin.org Once a model is generated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. frontiersin.org

For example, a pharmacophore model was developed for N-iso-propyl pyrrole-based derivatives to understand their HMG-CoA reductase inhibitory activity. nih.gov By analyzing a set of 12 active compounds, a 5-point pharmacophore was generated. nih.gov The essential features identified were electron-withdrawing groups, hydrogen bond donors, hydrophobic moieties, and negative ionic centers. nih.gov This model not only provided insights into the key interaction points but also served as a basis for a 3D-QSAR study and for virtual screening to find new potential inhibitors. nih.gov

The process involves generating multiple conformations for each ligand to ensure that the active conformation, the one responsible for binding, is considered. nih.gov Servers and software packages can then generate and rank various pharmacophore hypotheses based on how well they align with the most active compounds in the training set. nih.gov This computational strategy allows for the efficient filtering and prioritization of compounds for synthesis and biological testing, thereby optimizing the drug discovery process. frontiersin.org

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding mode and affinity of pyrrole derivatives to their biological targets, elucidating the molecular basis of their activity.

Docking studies have been employed to investigate the interaction of various functionalized pyrroles with their target proteins. For instance, newly synthesized pyrrolo[1,2-d] neliti.comnih.govtandfonline.comtriazine and pyrrolo[1,2-a]pyrazine (B1600676) derivatives, derived from a pyrrole precursor, were docked into the active sites of peroxiredoxin 5 from Candida albicans and the main protease of the COVID-19 virus. tandfonline.com The results indicated a strong fit for most of the tested derivatives within the active sites of these proteins. tandfonline.com

In a study of pyrrolo- and pyridoquinolinecarboxamides with diuretic properties, molecular docking calculations suggested that the mechanism of action is likely the inhibition of carbonic anhydrase II, as two lead compounds showed a high affinity for this enzyme. neliti.com Similarly, to understand the selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) by 1,3-diaryl-pyrrole derivatives, molecular docking was combined with inhibition kinetic studies. frontiersin.org The results concluded that a lead compound, 3p, inhibits BChE in a mixed competitive mode, providing a structural basis for its selectivity. frontiersin.org

Furthermore, docking has been used to guide the design of fused 1H-pyrroles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These computational predictions help in understanding the key amino acid residues involved in the binding and in rationalizing the observed structure-activity relationships, thereby guiding the synthesis of more effective anticancer agents. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Pyrrole Derivative Class | Biological Target | Key Findings | Source |

| Pyrrolo[1,2-d] neliti.comnih.govtandfonline.comtriazines | COVID-19 Main Protease | Strong fit of derivatives into the active site. | tandfonline.com |

| Pyrroloquinolinecarboxamides | Carbonic Anhydrase II | High affinity of lead compounds, suggesting this as the mechanism for diuretic action. | neliti.com |

| Fused 1H-Pyrroles | EGFR/CDK2 | Guided the design of potent dual inhibitors. | nih.gov |

| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | Explained the structural basis for selective BChE inhibition. | frontiersin.org |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, TD-DFT for Electronic Transitions)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in structure elucidation and in understanding the electronic properties of molecules. For 3-Cyano-1H-pyrrole-2-carboxylic acid and related compounds, methods like Gauge-Including Atomic Orbital (GIAO) for NMR chemical shifts and Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions are particularly relevant.

GIAO NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods has become a reliable tool for confirming molecular structures. The DFT-GIAO method, for example, has been systematically investigated for its accuracy in predicting ¹⁵N NMR chemical shifts. rsc.org Studies using the B3LYP functional and cc-pVDZ basis set have shown that after linear scaling, 95% of predicted ¹⁵N chemical shifts fall within a ±9.56 ppm range of experimental values. rsc.org This level of accuracy is often sufficient to distinguish between regioisomers, tautomers, and different protonation or oxidation states. rsc.org More advanced methods that augment DFT calculations with machine learning (DFT + ML) can further increase the accuracy of ¹³C and ¹H chemical shift predictions, significantly reducing errors compared to pure DFT approaches. osti.gov For pyrrole-2-carboxylic acid, experimental NMR parameters have been determined with high accuracy through computer simulation, providing a solid basis for comparison with theoretical predictions. capes.gov.br

TD-DFT for Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net The performance of TD-DFT depends on the choice of functional and basis set. mdpi.comresearchgate.net For cyanopolyynes, which share the cyano functional group with the target molecule, benchmark studies have assessed the performance of fifteen different functionals. mdpi.com Such studies are crucial for selecting the appropriate level of theory to obtain reliable results. TD-DFT calculations on pyrrole-acrylamide oligomers have shown that the incorporation of an acrylamide (B121943) monomer into a pyrrole chain induces blue shifts in the absorption maxima, with the magnitude of the shift depending on the position of the acrylamide unit. researchgate.net TD-DFT has also been successfully applied to understand the electronic structures and charge-transfer transitions in complex systems, such as cyanide-bridged metal complexes. rsc.org These calculations provide insight into the nature of the observed absorption bands, for instance, identifying them as inter-valence charge transfer (IVCT) bands. rsc.org

Q & A

Basic Questions

Q. What safety protocols are critical when handling 3-Cyano-1H-pyrrole-2-carboxylic acid in laboratory experiments?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if dust or aerosols are generated .

- Ventilation : Work in a fume hood to minimize inhalation risks (H335: respiratory irritation) .

- Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

- Spill Management : Collect spilled material in sealed containers, avoid dry sweeping to prevent dust dispersion .

Q. How should 3-Cyano-1H-pyrrole-2-carboxylic acid be stored to ensure chemical stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in a dry environment to prevent degradation .

- Container : Use airtight, chemically resistant containers (e.g., glass or polyethylene) to avoid moisture absorption .

- Compatibility : Segregate from incompatible materials (e.g., strong oxidizers) as specified in Section 10 of SDS .

Q. Which analytical methods are recommended for assessing the purity of 3-Cyano-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 200–300 nm) to quantify impurities .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., pyrrole ring protons at δ 6.5–7.5 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] at m/z 151.03 (CHNO) .

Advanced Questions

Q. What methodological considerations are essential for X-ray crystallographic analysis of 3-Cyano-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/ethyl acetate, 4:1 v/v) for slow evaporation to obtain single crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion artifacts .

- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., N–H⋯O interactions) should be modeled using riding constraints .

Q. How can researchers address inconsistencies in synthetic yield data for derivatives of 3-Cyano-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to evaluate variables (temperature, catalyst loading) via response surface methodology .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., decarboxylation or cyano hydrolysis) and adjust reaction conditions .

- Cross-Validation : Compare yields across multiple batches using standardized protocols (e.g., inert atmosphere, controlled humidity) .

Q. What experimental strategies can determine unknown physicochemical properties of 3-Cyano-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- Solubility : Perform shake-flask assays in buffers (pH 1–13) with UV-Vis quantification (λ = 250 nm) .

- Thermal Stability : Use DSC to measure decomposition temperature (T) under nitrogen flow (10°C/min) .

- logP : Determine octanol-water partition coefficient via HPLC retention time correlation .

Q. What approaches are suitable for investigating the reactivity of the cyano and carboxylic acid groups in 3-Cyano-1H-pyrrole-2-carboxylic acid under varying conditions?

- Methodological Answer :

- pH-Dependent Studies : Monitor hydrolysis of the cyano group to amide (e.g., via C NMR at pH 10) and decarboxylation (TGA-MS at >150°C) .

- Electrophilicity Assays : React with nucleophiles (e.g., Grignard reagents) in THF, tracking progress by H NMR .

- Computational Modeling : Use DFT (B3LYP/6-311+G**) to predict reaction pathways (e.g., intramolecular cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.